molecular formula C7H4O4 B14602042 (3Z,6Z)-2H-Oxocine-2,5,8-trione CAS No. 61171-67-3

(3Z,6Z)-2H-Oxocine-2,5,8-trione

Cat. No.: B14602042
CAS No.: 61171-67-3
M. Wt: 152.10 g/mol
InChI Key: PAAYRYZPZWMNJW-UHFFFAOYSA-N
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Description

(3Z,6Z)-2H-Oxocine-2,5,8-trione is an organic compound characterized by its unique structure featuring a triene system and a trione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,6Z)-2H-Oxocine-2,5,8-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diene and a suitable dienophile in a Diels-Alder reaction, followed by oxidation to introduce the trione functionality. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by oxidation processes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure cost-effectiveness and scalability. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3Z,6Z)-2H-Oxocine-2,5,8-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the trione functionality to diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triene system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3Z,6Z)-2H-Oxocine-2,5,8-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its trione functionality makes it a useful probe for investigating redox reactions in biological systems.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s reactivity and functional groups can be exploited to design drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.

Mechanism of Action

The mechanism of action of (3Z,6Z)-2H-Oxocine-2,5,8-trione involves its interaction with molecular targets through its trione and triene functionalities. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The compound may act as an electrophile, reacting with nucleophiles in biological systems to modulate enzyme activity and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with a similar triene system but different functional groups.

    (3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another triene compound with distinct structural features.

Uniqueness

(3Z,6Z)-2H-Oxocine-2,5,8-trione is unique due to its combination of a triene system and a trione functionality This combination imparts specific reactivity and properties that are not found in other similar compounds

Properties

CAS No.

61171-67-3

Molecular Formula

C7H4O4

Molecular Weight

152.10 g/mol

IUPAC Name

oxocine-2,5,8-trione

InChI

InChI=1S/C7H4O4/c8-5-1-3-6(9)11-7(10)4-2-5/h1-4H

InChI Key

PAAYRYZPZWMNJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC(=O)C=CC1=O

Origin of Product

United States

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